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molecular formula C7H7FO2 B3267256 2-Fluoro-6-(hydroxymethyl)phenol CAS No. 446-58-2

2-Fluoro-6-(hydroxymethyl)phenol

Cat. No. B3267256
M. Wt: 142.13 g/mol
InChI Key: ILYRXJYIZJVXER-UHFFFAOYSA-N
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Patent
US06376672B1

Procedure details

In an analogous manner to that described in (β) 3-fluoro-2-hydroxy-benzaldehyde was reduced by sodium borohydride to yield 2-fluoro-6-hydroxymethyl-phenol as a white solid; MS: 142 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[C:5]([OH:12])=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8]>>[F:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH2:7][OH:8])[C:5]=1[OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=O)C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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